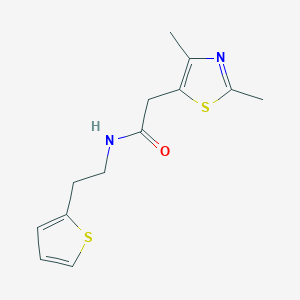![molecular formula C18H18O6 B2975627 Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate CAS No. 610277-82-2](/img/structure/B2975627.png)
Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate, also known as propyl gallate, is a synthetic antioxidant commonly used in the food and cosmetic industries. Its chemical formula is C16H18O5, and it is a white crystalline powder with a slightly bitter taste. Propyl gallate is used to prevent the oxidation of fats and oils in foods, which can lead to rancidity and spoilage. In addition, it has been studied for its potential health benefits, including anti-cancer and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Optical Applications in Photonics and Lasers
Propyl para-hydroxybenzoate, also known as Propylparaben, has been studied for its potential in optical applications. Its single crystals grown by solvent evaporation show promising characteristics for photonics and laser industries. These include high demand for new nonlinear optical crystals due to their extensive device fabrications such as data storage, photonic computing, light detection, holography, energy harvesting, and sensor applications .
Nonlinear Optical Properties for Device Fabrication
The nonlinear optical properties of Propylparaben crystals are significant for device fabrication. The third-order nonlinear parameters such as refractive index, nonlinear absorption coefficient, and nonlinear susceptibility are evaluated, which are essential for the development of advanced optical devices .
Mechanical Properties for Material Science
The microhardness analysis of Propylparaben crystals reveals various mechanical properties such as elastic stiffness constant, yield strength, fracture toughness, and Brittleness index. These properties are crucial for understanding the material’s behavior under stress and for potential applications in material science .
Solid-State Properties for Electronics
Important solid-state properties like the energy of plasma, Penn gap, Fermi gap, and the value of molecular electronic polarizability have been measured for Propylparaben. These properties are vital for the development of electronic devices and understanding the interaction of the material with electric fields .
Preservative and Antimicrobial Applications
Parabens, including Propylparaben, are widely used in different industries as preservatives and antimicrobial compounds. Their ability to act as endocrine disruptors and potential carcinogenic properties are also a subject of research, impacting their application in pharmaceuticals, cosmetics, and food industries .
Environmental Impact and Detection
The detection of parabens in various environments and their impact on ecosystems is an ongoing research area. The presence of parabens in water sources, air, soil, and even human tissues, and their removal in wastewater treatments are critical aspects of environmental science studies .
Safety and Hazards
Propiedades
IUPAC Name |
propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-2-9-23-18(22)12-3-6-14(7-4-12)24-11-17(21)15-8-5-13(19)10-16(15)20/h3-8,10,19-20H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOANCYUHSWFKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2975544.png)
![Quinoxalin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2975545.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate](/img/structure/B2975549.png)

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2975551.png)




![2,2,2-trichloro-1-{4-[4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2975557.png)



